molecular formula C15H20F3NO4 B2355452 4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate CAS No. 139181-42-3

4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate

Cat. No. B2355452
CAS RN: 139181-42-3
M. Wt: 335.323
InChI Key: USJJHVHYUMVDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate consists of a phenyl ring attached to a pivalate group and a trifluoroacetate group via an aminoethyl chain. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate, such as its melting point, boiling point, and density, are not specified in the available resources .

Scientific Research Applications

1. Organic Synthesis and Reagent Development

The compound 4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate has been explored in various organic synthesis processes. For instance, it has been used in the N-iodophenylation of N-arylamides, facilitating the transfer of iodophenyl groups and enabling the synthesis of acetyldiarylamines and phenols under certain conditions (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002). Similarly, its role in the synthesis of Bodipy dimers with unique redox properties has been studied, showcasing its potential in developing novel compounds with specific electronic characteristics (Rihn, Erdem, De Nicola, Retailleau, & Ziessel, 2011).

2. Catalysis and Reaction Mechanisms

In the field of catalysis, this compound has been utilized in the context of Ruthenium(II) complexes, particularly in the autocatalysis for C-H bond activation. This research provides insights into the reaction kinetics and mechanisms, highlighting the compound's role in accelerating the overall reaction and facilitating complexation (Ferrer Flegeau, Bruneau, Dixneuf, & Jutand, 2011).

3. Material Science and Polymer Development

The compound has also found applications in material science, particularly in the synthesis of fluorinated polyimides. These polyimides exhibit properties like thermal stability, mechanical strength, low dielectric constants, and high optical transparency, making them suitable for various industrial applications (Tao, Yang, Liu, Fan, & Yang, 2009).

4. Molecular Modification and Structural Analysis

Studies have shown its use in the modification of biomolecules like parvalbumin, providing a means to investigate molecular structure and interactions. Such modifications can yield valuable information about the structure-function relationships of these biomolecules (Bose & Bothner‐By, 1983).

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate is not specified in the available resources. Its effects would depend on its interactions with biological systems, which are not currently documented .

Safety and Hazards

4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate is not intended for human or veterinary use. It is typically used for research purposes, and appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

[4-(2-aminoethyl)phenyl] 2,2-dimethylpropanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C2HF3O2/c1-13(2,3)12(15)16-11-6-4-10(5-7-11)8-9-14;3-2(4,5)1(6)7/h4-7H,8-9,14H2,1-3H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJJHVHYUMVDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)CCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate

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